2-Bromo-5-(2-bromoethoxy)pyridine
Description
2-Bromo-5-(2-bromoethoxy)pyridine is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific research areas. This compound is used in organic synthesis, drug discovery, and material science.
Properties
IUPAC Name |
2-bromo-5-(2-bromoethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHARSRJQXPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-(2-bromoethoxy)pyridine involves several steps. One common synthetic route starts with the bromination of 5-hydroxypyridine to form 5-bromopyridine. This intermediate is then reacted with 2-bromoethanol under specific conditions to yield this compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Chemical Reactions Analysis
2-Bromo-5-(2-bromoethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
2-Bromo-5-(2-bromoethoxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromoethoxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In drug discovery, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug being developed.
Comparison with Similar Compounds
2-Bromo-5-(2-bromoethoxy)pyridine can be compared with other bromopyridine derivatives, such as:
2-Bromo-5-chloropyridine: Used in agrochemicals, pharmaceuticals, and dyestuff fields.
2-Bromo-5-methylpyridine: Used as a starting reagent for the synthesis of various bipyridine and terpyridine derivatives.
2-Bromopyridine: A versatile synthon for the synthesis of heteroarylated pyridones.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to other bromopyridine derivatives.
Biological Activity
2-Bromo-5-(2-bromoethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine atoms and an ethoxy group contributes to its unique reactivity and biological profile.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular processes such as cell cycle regulation and apoptosis. The bromine substituents can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of brominated pyridine derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains, with mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Study | Pathogen Tested | Result | Mechanism |
|---|---|---|---|
| Study A | E. coli | Inhibition at 50 µg/mL | Membrane disruption |
| Study B | S. aureus | IC50 = 30 µg/mL | Metabolic inhibition |
Anticancer Activity
Brominated compounds are also being investigated for their anticancer properties. For example, studies have indicated that similar structures can inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study explored the antibacterial efficacy of various brominated pyridines, including this compound. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Case Study on Anticancer Properties : Another investigation assessed the cytotoxic effects of brominated pyridines on breast cancer cells. The study found that treatment with this compound resulted in a marked decrease in cell viability, attributed to the induction of apoptosis through mitochondrial pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety profile. Preliminary data suggest favorable absorption characteristics due to its moderate lipophilicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
